7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-nitropyridin-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-N-(5-NITRO-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-N-(5-NITRO-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Key steps may include halogenation, nitration, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, benzothiophene derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-N-(5-NITRO-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, inhibiting their activity and leading to a biological response. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 7-BROMO-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- 4-(DIFLUOROMETHOXY)-N-(5-NITRO-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Uniqueness
The presence of specific functional groups such as the difluoromethoxy and nitro groups may impart unique chemical and biological properties to the compound, distinguishing it from other benzothiophene derivatives.
Properties
Molecular Formula |
C15H7BrClF2N3O4S |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-nitropyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H7BrClF2N3O4S/c16-7-2-3-8(26-15(18)19)10-11(17)13(27-12(7)10)14(23)21-9-4-1-6(5-20-9)22(24)25/h1-5,15H,(H,20,21,23) |
InChI Key |
SZOWIBUJBWSUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl |
Origin of Product |
United States |
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